molecular formula C7H6Cl3NO5 B1307811 2,5-Dioxopyrrolidin-1-yl (2,2,2-trichloroethyl) carbonate CAS No. 66065-85-8

2,5-Dioxopyrrolidin-1-yl (2,2,2-trichloroethyl) carbonate

Cat. No. B1307811
CAS RN: 66065-85-8
M. Wt: 290.5 g/mol
InChI Key: WBZXNGAFYBGQFE-UHFFFAOYSA-N
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Patent
US04282350

Procedure details

Dissolve 5.75 gm. of N-hydroxysuccinimide in 200 ml. ethyl acetate and 4 gm. of pyridine; cool the resultant solution to 0° C. To this solution, add 10.6 gm. 2,2,2-trichloroethylchloroformate dropwise over a period of 1.5 hours. Filter the resultant mixture and evaporate the filtrate to dryness. Wash the thereby formed needles with hexane to obtain N-(2,2,2-trichloroethoxycarbonyloxy) succinimide, m.p. 98°-101° C.; ν max. (CHCl3) 1825, 1790, 1750, 1185, 826 cm.-1, δ (CDCl3) 2.85 (4H, s, --CO(CH2)2CO--) and 4.90 ppm (2H, s, --COOCH2CCl3).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[OH:1][N:2]1[C:6](=[O:7])[CH2:5][CH2:4][C:3]1=[O:8].C(OCC)(=O)C.[Cl:15][C:16]([Cl:23])([Cl:22])[CH2:17][O:18][C:19](Cl)=[O:20]>N1C=CC=CC=1>[Cl:15][C:16]([Cl:23])([Cl:22])[CH2:17][O:18][C:19]([O:1][N:2]1[C:6](=[O:7])[CH2:5][CH2:4][C:3]1=[O:8])=[O:20]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ON1C(CCC1=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Step Three
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(COC(=O)Cl)(Cl)Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
Dissolve 5.75 gm
ADDITION
Type
ADDITION
Details
To this solution, add 10.6 gm
FILTRATION
Type
FILTRATION
Details
Filter the resultant mixture
CUSTOM
Type
CUSTOM
Details
evaporate the filtrate to dryness
WASH
Type
WASH
Details
Wash the
CUSTOM
Type
CUSTOM
Details
thereby formed needles with hexane

Outcomes

Product
Name
Type
product
Smiles
ClC(COC(=O)ON1C(CCC1=O)=O)(Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.